5-(Trifluoromethyl)benzo[d]isothiazole
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Overview
Description
5-(Trifluoromethyl)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[d]isothiazole can undergo various types of chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The isothiazole ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the aromatic ring or the isothiazole ring .
Scientific Research Applications
5-(Trifluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The isothiazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)thiazole: Similar in structure but lacks the benzene ring.
5-(Trifluoromethyl)benzothiazole: Similar but with a sulfur atom in the ring instead of nitrogen.
5-(Trifluoromethyl)isoxazole: Similar but with an oxygen atom in the ring instead of sulfur.
Uniqueness
5-(Trifluoromethyl)benzo[d]isothiazole is unique due to the presence of both the trifluoromethyl group and the isothiazole ring fused to a benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4F3NS |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H |
InChI Key |
WEMQMCXRNNSHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NS2 |
Origin of Product |
United States |
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